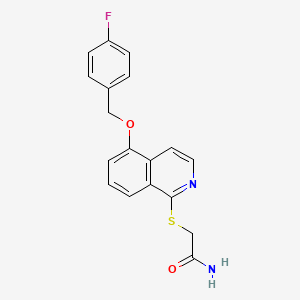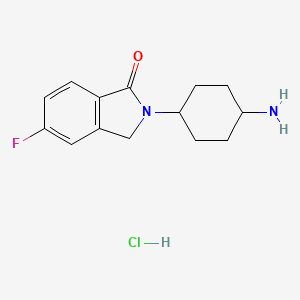
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide
カタログ番号:
B2954991
CAS番号:
1203167-39-8
分子量:
342.39
InChIキー:
BEUONSPUNNAENO-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Structural Aspects and Fluorescence Properties
- Research on related isoquinoline derivatives, such as those involving structural studies of amide-containing isoquinoline derivatives, highlights the potential for forming salts and inclusion compounds with unique structural characteristics. For instance, certain compounds can form gels or crystalline solids depending on their interaction with different acids, and their host–guest complexes exhibit enhanced fluorescence properties. This indicates potential applications in materials science for sensor development or in creating materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Molecular Docking and Biological Potentials
- Studies involving the synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated significant antimicrobial and anticancer activities. Molecular docking studies suggest these compounds could serve as leads for drug design, highlighting potential applications in designing new therapeutic agents (Mehta et al., 2019).
Synthesis and Antitumor Activity
- The synthesis of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives and their evaluation against human tumor cell lines hint at the potential anticancer applications of structurally related compounds. Such studies lay the groundwork for further exploration of isoquinoline derivatives in cancer research (Mahmoud et al., 2018).
Cytotoxic Activity of Sulfonamide Derivatives
- Research on sulfonamide derivatives, including those structurally similar to the compound , has identified significant cytotoxic activities against cancer cell lines. This suggests potential applications in the development of new chemotherapeutic agents (Ghorab et al., 2015).
特性
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-13-6-4-12(5-7-13)10-23-16-3-1-2-15-14(16)8-9-21-18(15)24-11-17(20)22/h1-9H,10-11H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUONSPUNNAENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2SCC(=O)N)C(=C1)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]i...
Cat. No.: B2954908
CAS No.: 878412-76-1
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)a...
Cat. No.: B2954910
CAS No.: 1421530-86-0
N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide
Cat. No.: B2954912
CAS No.: 574710-30-8
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-...
Cat. No.: B2954913
CAS No.: 1036616-28-0
![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)


![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)


![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)
![6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2954923.png)


![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2954927.png)
![2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2954930.png)
